

Comparative Analysis of Halogenated Aminophenol Crystal Structures: A Guide for Researchers

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Compound of Interest

Compound Name: *6-Amino-2-bromo-3-fluorophenol*

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their physicochemical properties and biological activity. While the precise X-ray crystal structure of **6-Amino-2-bromo-3-fluorophenol** is not publicly available, a comparative analysis of structurally related halogenated aminophenol derivatives can provide valuable insights into its potential solid-state conformation and intermolecular interactions. This guide presents a comparison of the crystal structures of two such analogues: 4-Amino-2,6-dichlorophenol and 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two selected aminophenol derivatives, offering a quantitative basis for comparison. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal.

Parameter	4-Amino-2,6-dichlorophenol	4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol
Chemical Formula	C ₆ H ₅ Cl ₂ NO	C ₁₃ H ₈ BrFN ₂ O ₃
Molecular Weight	178.02 g/mol	339.11 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
Unit Cell Dimensions		
a	4.6064(5) Å	4.5082(9) Å
b	11.7569(12) Å	19.815(4) Å
c	13.2291(13) Å	13.853(3) Å
α	90°	90°
β	96.760(5)°	95.484(5)°
γ	90°	90°
Volume	711.47(13) Å ³	1231.8(4) Å ³
Z (Molecules per unit cell)	4	4

Insights from Structural Analysis

The crystal structure of 4-Amino-2,6-dichlorophenol reveals a planar molecule. In the solid state, the molecules are organized into infinite chains through O—H···N hydrogen bonds. These chains are further interconnected by N—H···O hydrogen bonds, forming sheets. This extensive hydrogen bonding network is a critical factor in the stability of the crystal lattice.

In contrast, 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol is a Schiff base derivative. Its molecular conformation is stabilized by an intramolecular O—H···N hydrogen bond. In the crystal, pairs of molecules form inversion dimers through C—H···O hydrogen bonds. The presence of the bulky nitrophenyl group and the intramolecular hydrogen bond

significantly influences the crystal packing, leading to a different arrangement compared to the simpler 4-Amino-2,6-dichlorophenol.

For the target molecule, **6-Amino-2-bromo-3-fluorophenol**, it can be hypothesized that its crystal structure will also be heavily influenced by hydrogen bonding involving the amino and hydroxyl groups. The presence and positions of the bromine and fluorine atoms will affect the molecule's electronic distribution and steric profile, which in turn will dictate the specific intermolecular interactions and the resulting crystal packing.

Experimental Protocols: X-ray Crystal Structure Determination

The determination of a crystal structure through X-ray diffraction follows a well-established experimental workflow. The protocols for the two comparative compounds are detailed below.

Synthesis and Crystallization

- 4-Amino-2,6-dichlorophenol: Crystals suitable for X-ray diffraction were grown by the slow evaporation of a methanol solution of the compound.
- 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol: This compound was synthesized, and single crystals were obtained for X-ray analysis. The specific crystallization method is not detailed in the available literature.

X-ray Diffraction Data Collection

For both compounds, a single crystal of suitable size and quality was mounted on a diffractometer. The crystal was kept at a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.

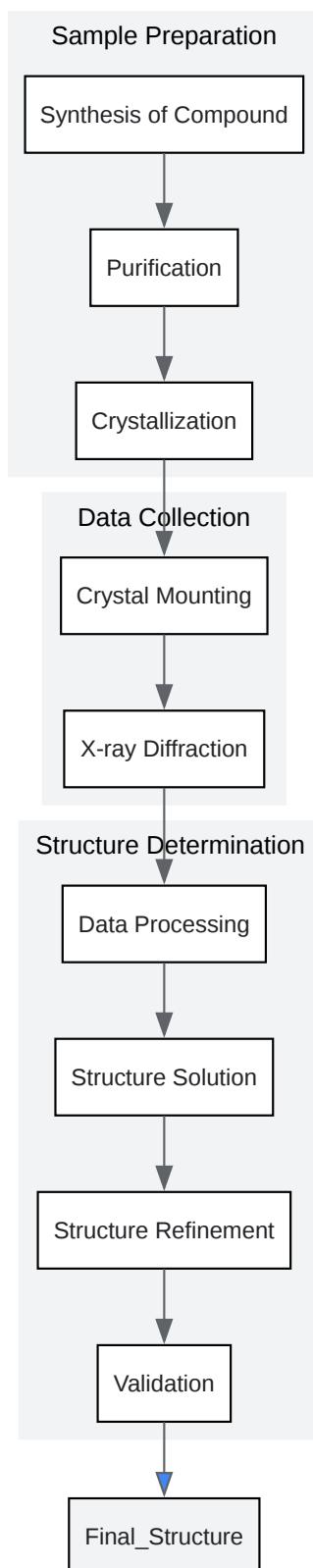
Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are

determined using computational methods. This initial model of the structure is then refined against the experimental data to improve its accuracy. The final result is a detailed three-dimensional model of the molecule and its arrangement within the crystal.

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.



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